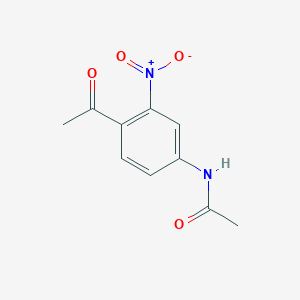
4'-Acetamido-2'-nitroacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Acetamido-2’-nitroacetophenone is an organic compound with the molecular formula C10H10N2O4. It is a derivative of acetophenone, featuring both acetamido and nitro functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Acetamido-2’-nitroacetophenone typically involves the nitration of 4’-acetamidoacetophenone. The process begins with the acetylation of 4’-aminoacetophenone to form 4’-acetamidoacetophenone. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to yield 4’-Acetamido-2’-nitroacetophenone .
Industrial Production Methods
Industrial production methods for 4’-Acetamido-2’-nitroacetophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
4’-Acetamido-2’-nitroacetophenone undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products
Aplicaciones Científicas De Investigación
4’-Acetamido-2’-nitroacetophenone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4’-Acetamido-2’-nitroacetophenone involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetamido group can form hydrogen bonds with proteins, affecting their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
4’-Amino-2’-nitroacetophenone: Similar in structure but with an amino group instead of an acetamido group.
4’-Acetamido-3’-nitroacetophenone: Similar but with the nitro group in a different position on the aromatic ring.
Uniqueness
4’-Acetamido-2’-nitroacetophenone is unique due to the presence of both acetamido and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in synthesis and research .
Propiedades
Número CAS |
916792-27-3 |
|---|---|
Fórmula molecular |
C10H10N2O4 |
Peso molecular |
222.20 g/mol |
Nombre IUPAC |
N-(4-acetyl-3-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H10N2O4/c1-6(13)9-4-3-8(11-7(2)14)5-10(9)12(15)16/h3-5H,1-2H3,(H,11,14) |
Clave InChI |
XUZDJCOHEASLAG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1)NC(=O)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


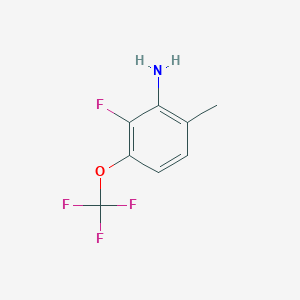
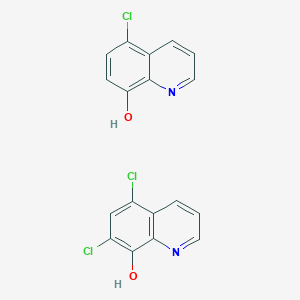
![cis-3-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B15198814.png)
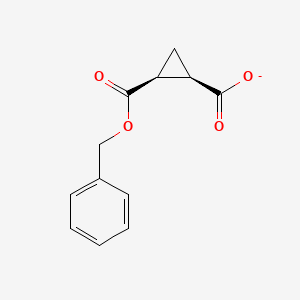
![3-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbutyl]phenol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B15198826.png)
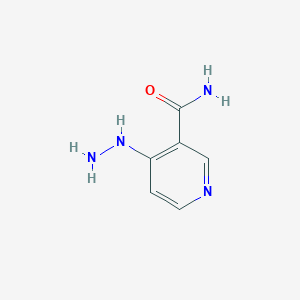
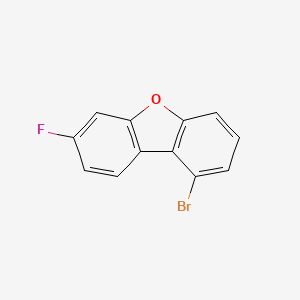
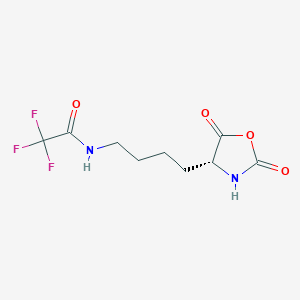
![magnesium;3-carboxy-3-hydroxypentanedioate;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium](/img/structure/B15198848.png)
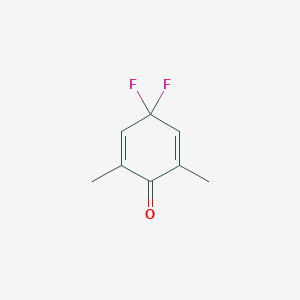
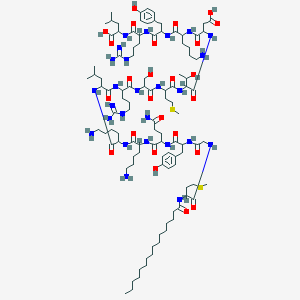
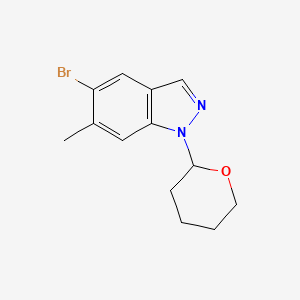

![[1-[5-[[4-[hydroxy-[5-[[4-[hydroxy(5-hydroxypentyl)amino]-4-oxoniumylidenebutanoyl]amino]pentyl]amino]-4-oxoniumylidenebutanoyl]amino]pentyl-oxonioamino]-4-oxopentylidene]oxidanium;iron](/img/structure/B15198915.png)
